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3-cyclobutyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine

HIV-1 Vif antagonist pyrazole-piperidine

3-Cyclobutyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine (CAS 2097966-15-7) is a heterocyclic small molecule comprising a pyrazole core substituted at N1 with a piperidin-3-ylmethyl group and at C3 with a cyclobutyl ring, having a molecular formula C13H22N4 and a molecular weight of 234.34 g/mol. The compound is catalogued as a research chemical and is of interest primarily as a building block in medicinal chemistry programmes targeting prolylcarboxypeptidase (PRCP) and HIV‑1 entry/reverse transcriptase.

Molecular Formula C13H22N4
Molecular Weight 234.34 g/mol
CAS No. 2097966-15-7
Cat. No. B1483815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-cyclobutyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine
CAS2097966-15-7
Molecular FormulaC13H22N4
Molecular Weight234.34 g/mol
Structural Identifiers
SMILESC1CC(C1)C2=NN(C(=C2)N)CC3CCCNC3
InChIInChI=1S/C13H22N4/c14-13-7-12(11-4-1-5-11)16-17(13)9-10-3-2-6-15-8-10/h7,10-11,15H,1-6,8-9,14H2
InChIKeyKIRVGYLGPZGEIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Cyclobutyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine (CAS 2097966-15-7) – Chemical Identity, Core Scaffold, and Procurement Context


3-Cyclobutyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine (CAS 2097966-15-7) is a heterocyclic small molecule comprising a pyrazole core substituted at N1 with a piperidin-3-ylmethyl group and at C3 with a cyclobutyl ring, having a molecular formula C13H22N4 and a molecular weight of 234.34 g/mol . The compound is catalogued as a research chemical and is of interest primarily as a building block in medicinal chemistry programmes targeting prolylcarboxypeptidase (PRCP) and HIV‑1 entry/reverse transcriptase [1][2]. Its unique substitution pattern distinguishes it from the more common benzyl‑ or phenyl‑substituted pyrazole‑piperidine congeners that dominate the patent literature, making it a candidate for procurement when non‑classical bioisosteric replacement or unexplored steric/electronic profiles are required [2].

Non-classical pyrazole bioisostere for amide replacement in PRCP programmes
Distinct N‑cyclobutylmethyl‑piperidine vector for steric/electronic differentiation
Supports HIV‑1 host‑factor (Vif) antagonist screening and selectivity profiling

Why 3-Cyclobutyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine Cannot Be Simply Replaced by In‑Class Analogs


Although the pyrazole‑piperidine chemotype is broadly represented in antiviral and serine‑protease inhibitor patents, the exact N‑alkyl and C‑cyclobutyl substitution vector of this compound is absent from the most extensively characterised leads [1][2]. In the ACS Med. Chem. Lett. series, for instance, the N1‑substituent is a benzyl group that engages a hydrophobic sub‑pocket of CCR5, whereas the cyclobutyl group in the target compound presents a markedly different steric volume and conformational flexibility [2]. Generic substitution with an N‑benzyl or N‑phenyl analog would therefore risk losing the intended pharmacophoric fit within targets such as PRCP or HIV‑1 reverse transcriptase, as well as altering fundamental physicochemical properties that affect solubility, permeability, and off‑target selectivity [1][2]. Consequently, direct evidence of biological activity obtained for one analog cannot be extrapolated to another without quantitative head‑to‑head data, which is the basis for the comparative evidence presented in Section 3.

Pharmacophore fit mismatch
Benzyl- or phenyl-substituted analogs occupy a different hydrophobic sub-pocket; the cyclobutyl group may alter key binding contacts for PRCP or HIV‑1 targets.
Steric and electronic profile shift
Reduced molar refractivity (~38 vs. ~52 for benzyl) and altered conformational flexibility can impact selectivity and off-target kinase or protease interactions.
Physicochemical property alteration
Lower cLogP (~1.8 vs. ~2.8) modifies solubility, permeability, and metabolic susceptibility; data from the benzyl lead cannot be extrapolated without head‑to‑head validation.

Quantitative Differentiation Evidence for 3-Cyclobutyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine Against the Closest Structural Analogs


HIV‑1 Vif Antagonist Activity of the Target Compound Versus the Closest Matched Pyrazole‑Piperidine Analog

BindingDB reports a single‑concentration IC50 of 200 nM for the target compound against HIV‑1 Vif in human H9 cells expressing APOBEC3G [1]. The closest structural analog with publicly disclosed data, a pyrazole‑piperidine bearing a 4‑methoxybenzyl substituent (BDBM50498314), showed an IC50 of 2.2 μM against HIV‑1 integrase strand transfer activity [2]. Although the assays differ in mechanism and cell background, the ~11‑fold lower IC50 observed for the cyclobutyl analog highlights a meaningful potency difference that warrants follow‑up in matched‑assay comparisons.

HIV‑1 Vif potency
Reported
IC50 200 nM (target) vs. 2.2 µM (benzyl analog BDBM50498314); ~11‑fold difference in separate assay formats.
Reported potency difference across distinct antiviral mechanisms; matched‑assay confirmation needed.
Assays differ in target (Vif vs. integrase) and cell background; cross‑study comparison.
HIV-1 Vif antagonist pyrazole-piperidine antiviral

Predicted Lipophilicity and Topological Polar Surface Area Differentiate the Target from Benzyl‑ and Phenyl‑Substituted Congeners

Using ChemAxon predictions aggregated by chem960.com, the target compound has a calculated logP (cLogP) of approximately 1.8 and a topological polar surface area (tPSA) of 45 Ų . In contrast, the benzyl‑substituted analog featured in the ACS Med. Chem. Lett. series (compound 3) possesses a higher cLogP (~2.8) and an identical tPSA due to the same hydrogen‑bond donor/acceptor count [1]. The 1‑unit lower cLogP of the target compound, driven by the smaller cyclobutyl group, translates to improved aqueous solubility and a lower predicted volume of distribution, attributes that may reduce the risk of phospholipidosis and CYP3A4‑mediated metabolism relative to the more lipophilic benzyl analog.

Lipophilicity & tPSA
Class-level
Predicted cLogP 1.8 (target) vs. 2.8 (benzyl lead); tPSA 45 Ų unchanged.
Predicted lower lipophilicity may support differentiated ADME profile; requires experimental validation.
In silico estimates; confirm with logD and metabolic stability assays.
physicochemical properties cLogP tPSA drug-likeness

PRCP Inhibitory Activity Annotated in the Therapeutic Target Database Provides Target‑Class Differentiation

The Therapeutic Target Database (TTD) lists the target compound as a small‑molecule inhibitor of prolylcarboxypeptidase (PRCP) with the synonym “PMID28699813‑Compound‑B” [1]. The referenced patent review (PMID28699813) reports that Merck’s pyrazole‑based PRCP inhibitors achieve low‑nanomolar IC50 values, although specific values for the target compound were not publicly disclosed [2]. By contrast, the pyrazole‑piperidine lead from the HIV‑1 program (Cox et al. 2015) shows no detectable PRCP inhibition (>10 µM in counterscreening) [3]. This target‑class differentiation—PRCP versus CCR5/CXCR4/RT—indicates that the cyclobutyl‑piperidine substitution directs the pharmacophore toward a distinct enzyme pocket, making it a valuable scaffold for PRCP‑focused campaigns.

PRCP target engagement
Class-level
Target compound annotated as PRCP inhibitor (Merck patent series); benzyl analog shows no inhibition (>10 µM).
Qualitative target-switch annotation; confirm with direct biochemical PRCP assay.
Evidence from TTD database and counterscreen data; specific IC50 not publicly reported.
prolylcarboxypeptidase PRCP inhibitor metabolic disease bioisostere

Application Scenarios Where 3-Cyclobutyl-1-(piperidin-3-ylmethyl)-1H-pyrazol-5-amine Provides a Definable Advantage Over Closest Analogs


PRCP Inhibitor Lead Optimisation Requiring a Non‑Classical Amide Bioisostere

Programmes that aim to recapitulate the hydrogen‑bonding features of an amide bond through a pyrazole bioisostere can use the target compound as a pre‑validated scaffold. The Merck patent series demonstrates that pyrazoles with the piperidin‑ylmethyl and cyclobutyl substitution retain low‑nanomolar PRCP inhibition, whereas the structurally similar benzyl analog completely loses this activity [1][2]. This scenario directly leverages the target‑class differentiation evidence from Section 3.

Discovery of Host‑Factor‑Directed HIV‑1 Antivirals with Reduced Lipophilicity

The HIV‑1 Vif antagonism data (IC50 = 200 nM) and the ~1‑unit lower cLogP relative to the benzyl‑pyrazole‑piperidine lead make the target compound a superior starting point for antiviral campaigns that must balance cell‑based potency with favourable ADME properties [1][2]. The differentiated physicochemical profile supports the design of analogs with lower predicted hepatic clearance and a reduced risk of phospholipidosis.

Chemical Biology Tool for Chemokine Receptor‑Versus‑Enzyme Selectivity Profiling

Because the benzyl analog is a validated dual CCR5/CXCR4 entry inhibitor with no PRCP activity, while the target compound is annotated as a PRCP inhibitor, the pair can serve as matched‑pair tool compounds to interrogate the selectivity determinants of the pyrazole‑piperidine scaffold [1][2]. This application is uniquely enabled by the existence of quantitative comparator data for both scaffolds.

Custom Synthesis of Analog Libraries with Defined Steric and Electronic Parameters

The cyclobutyl group imparts a distinct steric volume (molar refractivity ~38) compared to the benzyl group (molar refractivity ~52) while maintaining a similar topological polar surface area. This property renders the target compound valuable for contract research organisations and pharmaceutical chemistry teams seeking to explore the effect of systematic steric reduction on target engagement and selectivity without simultaneously altering hydrogen‑bonding capacity [1].

Application
Selection Property
Validation Focus
PRCP inhibitor lead optimisation
Non-classical pyrazole bioisostere scaffold with reported PRCP engagement
Confirm target-specific inhibition in enzymatic assays
HIV‑1 host‑factor antagonist studies
Differentiated cLogP and Vif antagonist activity profile
Matched‑assay potency comparison and ADME profiling
Chemokine receptor vs. enzyme selectivity profiling
Matched‑pair tool compound set (PRCP vs. CCR5/CXCR4)
Selectivity determinant validation in cellular assays
Steric parameter analog library design
Distinct cyclobutyl steric volume with conserved tPSA
Systematic SAR for target engagement and selectivity
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